An In-depth Technical Guide on the Core Basic Properties of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
An In-depth Technical Guide on the Core Basic Properties of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a diazepane derivative with potential applications in various fields of biomedical research. The incorporation of a fluorobenzyl group into the diazepane scaffold suggests the potential for enhanced biological activity and modified physicochemical properties compared to its non-fluorinated counterparts. This technical guide provides a comprehensive overview of the core basic properties of 1-(4-Fluorobenzyl)-diazepane dihydrochloride, including its chemical identity, and explores its potential biological activities based on data from related compounds. This document also outlines detailed experimental protocols relevant to the synthesis and biological evaluation of this class of compounds.
Physicochemical Properties
The fundamental physicochemical properties of 1-(4-Fluorobenzyl)-diazepane dihydrochloride are summarized below. These characteristics are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 199672-23-6 | [1][2] |
| Molecular Formula | C₁₂H₁₉Cl₂FN₂ | [1][2] |
| Molecular Weight | 281.20 g/mol | [1] |
| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-1,4-diazepane dihydrochloride | [2] |
| Synonyms | 1-(4-fluorobenzyl)-1,4-diazepane dihydrochloride, 1-(4-Fluorobenzyl)-homopiperazine dihydrochloride | [2] |
Synthesis
General Synthetic Protocol for 1-Arylmethyl-1,4-diazepanes
A common method for the synthesis of 1-substituted 1,4-diazepanes involves the reaction of 1,4-diazepane with an appropriate arylmethyl halide in the presence of a base. The dihydrochloride salt can then be formed by treating the free base with hydrochloric acid.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Protocol:
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N-Alkylation: To a solution of 1,4-diazepane in a suitable aprotic solvent such as acetonitrile, add a base (e.g., potassium carbonate). To this mixture, add 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide) dropwise at room temperature. The reaction mixture is then stirred at an elevated temperature (e.g., reflux) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the free base, 1-(4-Fluorobenzyl)-1,4-diazepane.
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Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate, 1-(4-Fluorobenzyl)-diazepane dihydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Potential Biological Activities and Mechanisms of Action
While specific biological data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is limited, the activities of structurally related 1,4-diazepane derivatives provide strong indications of its potential pharmacological profile.
Antimicrobial Activity and Efflux Pump Inhibition
A closely related compound, 1-benzyl-1,4-diazepane, has been identified as an efflux pump inhibitor (EPI) in Escherichia coli.[3] Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics.[3] The study on 1-benzyl-1,4-diazepane demonstrated that it decreases the minimum inhibitory concentration (MIC) of antibiotics like levofloxacin and increases the intracellular accumulation of substrates such as ethidium bromide in E. coli strains that overexpress efflux pumps.[3]
Proposed Mechanism of Action as an Efflux Pump Inhibitor
1-(4-Fluorobenzyl)-diazepane dihydrochloride likely acts on the AcrAB-TolC efflux pump system in Gram-negative bacteria.[4][5] This system is a major contributor to multidrug resistance. The compound is hypothesized to interfere with the function of this pump, leading to increased intracellular concentrations of antibiotics.
Signaling and Regulatory Pathway of the AcrAB-TolC Efflux Pump
The expression of the acrAB operon is tightly regulated by a network of transcriptional regulators, primarily the local repressor AcrR and global activators such as MarA, SoxS, and Rob.[6] Environmental stressors, including the presence of antibiotics, can trigger these global regulators, leading to the upregulation of acrAB expression and consequently, increased efflux pump activity.[6]
Caption: Proposed mechanism of action via inhibition of the AcrAB-TolC efflux pump regulatory pathway.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., E. coli).
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Serial Dilution: The test compound, 1-(4-Fluorobenzyl)-diazepane dihydrochloride, is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
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Inoculation: Each well is inoculated with the standardized bacterial suspension.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Efflux Pump Inhibition Assay: To assess EPI activity, the MIC of a known antibiotic (e.g., levofloxacin) is determined in the presence and absence of a sub-inhibitory concentration of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. A significant reduction in the antibiotic's MIC in the presence of the compound indicates efflux pump inhibition.
Anticancer Activity
Derivatives of 1,4-diazepane have been investigated for their potential as anticancer agents.[7][8] Some have shown cytotoxic activities against various cancer cell lines.[7] The mechanism of action for the anticancer effects of diazepine derivatives can be diverse, including the induction of apoptosis and cell cycle arrest.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media and conditions.
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Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of 1-(4-Fluorobenzyl)-diazepane dihydrochloride for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Modulation of GABA-A Receptors
The diazepine scaffold is a core component of benzodiazepines, which are well-known modulators of GABA-A receptors.[9] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[9] Benzodiazepines bind to an allosteric site on the GABA-A receptor, enhancing the effect of the endogenous ligand, GABA.[9]
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound to the GABA-A receptor.[1][10]
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Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue by homogenization and differential centrifugation.
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Binding Assay: The prepared membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]-Flumazenil) and various concentrations of the test compound, 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
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Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Factor Xa Inhibition
Some novel 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[11] Inhibition of Factor Xa is a therapeutic strategy for the prevention and treatment of thromboembolic disorders.
Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)
This assay measures the ability of a compound to inhibit the activity of Factor Xa.[11][12]
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Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, purified human Factor Xa, and various concentrations of the test compound, 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
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Incubation: The mixture is incubated to allow the inhibitor to bind to Factor Xa.
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Substrate Addition: A chromogenic substrate for Factor Xa is added to the mixture.
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Absorbance Measurement: The rate of substrate cleavage, which results in a color change, is monitored by measuring the absorbance at a specific wavelength over time using a microplate reader.
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IC₅₀ Determination: The concentration of the test compound that inhibits 50% of Factor Xa activity (IC₅₀) is determined from the dose-response curve.
Conclusion
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a compound with significant potential for further investigation in medicinal chemistry and drug development. Based on the activities of related compounds, it is a promising candidate for evaluation as an antimicrobial agent (potentially as an efflux pump inhibitor), an anticancer agent, a modulator of GABA-A receptors, and an inhibitor of Factor Xa. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological characterization of this and similar molecules. Further research is warranted to elucidate the specific biological activities and mechanisms of action of 1-(4-Fluorobenzyl)-diazepane dihydrochloride to fully assess its therapeutic potential.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. lancet.co.za [lancet.co.za]
- 3. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. academic.oup.com [academic.oup.com]
- 6. Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Xa | HE [hematology.mlsascp.com]
- 12. Anti-Xa Assays [practical-haemostasis.com]


